molecular formula C18H33B B14282588 Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane CAS No. 136035-57-9

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane

Cat. No.: B14282588
CAS No.: 136035-57-9
M. Wt: 260.3 g/mol
InChI Key: OXWAJSDPPWGKRX-UHFFFAOYSA-N
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Description

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a dicyclohexyl group and a 3,3-dimethylbut-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane can be synthesized through the hydroboration of 3,3-dimethylbut-1-ene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to the double bond of 3,3-dimethylbut-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include boronic acids, boronates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds to the double bond of alkenes, forming organoboranes. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylborane: Similar in structure but lacks the 3,3-dimethylbut-1-en-1-yl group.

    Triethylborane: Contains three ethyl groups bonded to boron instead of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups.

    Borane-tetrahydrofuran complex: A simpler borane compound used in hydroboration reactions.

Uniqueness

Dicyclohexyl(3,3-dimethylbut-1-en-1-yl)borane is unique due to its combination of dicyclohexyl and 3,3-dimethylbut-1-en-1-yl groups, which confer specific reactivity and stability. This makes it particularly useful in specialized applications such as advanced organic synthesis and potential medical therapies .

Properties

CAS No.

136035-57-9

Molecular Formula

C18H33B

Molecular Weight

260.3 g/mol

IUPAC Name

dicyclohexyl(3,3-dimethylbut-1-enyl)borane

InChI

InChI=1S/C18H33B/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14-17H,4-13H2,1-3H3

InChI Key

OXWAJSDPPWGKRX-UHFFFAOYSA-N

Canonical SMILES

B(C=CC(C)(C)C)(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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